Product packaging for Methyl 2-[(5-aminopentyl)oxy]acetate HCl(Cat. No.:)

Methyl 2-[(5-aminopentyl)oxy]acetate HCl

Cat. No.: B8179741
M. Wt: 211.68 g/mol
InChI Key: ZVJPLNNDKKRZLQ-UHFFFAOYSA-N
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Description

Methyl 2-[(5-aminopentyl)oxy]acetate HCl is a chemical compound with the CAS registry number 1547445-01-1 . It has a molecular formula of C 8 H 18 ClNO 3 and a molecular weight of 211.68 g/mol . The compound is characterized by the SMILES notation COC(=O)COCCCCCN.Cl . It is offered with a typical purity of 97% and is recommended to be stored cold . As a building block in organic chemistry, its structure features both a protected amine (as a hydrochloride salt) and a methyl ester group, making it a versatile intermediate for further synthetic transformations, such as amidation or hydrolysis . Researchers may employ this compound in the synthesis of more complex molecules for various life science applications, including as a potential linker or spacer in probe or drug discovery efforts . This product is intended for research and development purposes only and is not approved for human consumption, diagnostic, therapeutic, or any other household or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClNO3 B8179741 Methyl 2-[(5-aminopentyl)oxy]acetate HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-aminopentoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3.ClH/c1-11-8(10)7-12-6-4-2-3-5-9;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJPLNNDKKRZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 5 Aminopentyl Oxy Acetate Hcl and Analogues

1 Esterification Reactions for Acetate (B1210297) Functionalization

The most common and direct method for forming the ether linkage in the target molecule is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing Methyl 2-[(5-aminopentyl)oxy]acetate HCl, the N-Boc protected 5-amino-1-pentanol (B144490) would be treated with a base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide is then reacted with a methyl haloacetate, such as methyl bromoacetate (B1195939) or methyl chloroacetate, to form the desired N-Boc protected ether-ester.

The final steps of the synthesis involve the deprotection of the Boc group, which is typically achieved under acidic conditions. Treatment with hydrochloric acid (HCl) in a suitable solvent, such as dioxane or diethyl ether, will cleave the Boc group and simultaneously form the hydrochloride salt of the primary amine, yielding the final product, this compound. nih.govgoogle.comgoogle.comscielo.brresearchgate.net

Table 3: Illustrative Synthetic Route

StepReactionReactantsProduct
1Boc-Protection of Amine5-Amino-1-pentanol, Di-tert-butyl dicarbonate (B1257347)tert-Butyl (5-hydroxypentyl)carbamate
2Williamson Ether Synthesistert-Butyl (5-hydroxypentyl)carbamate, NaH, Methyl bromoacetateMethyl 2-{[5-(tert-butoxycarbonylamino)pentyl]oxy}acetate
3Deprotection and Salt FormationMethyl 2-{[5-(tert-butoxycarbonylamino)pentyl]oxy}acetate, HClThis compound

This table outlines a plausible synthetic sequence. Yields and specific conditions would need to be optimized.

Integrated Synthetic Routes to the Methyl 2-[(5-aminopentyl)oxy]acetate Framework

The construction of the Methyl 2-[(5-aminopentyl)oxy]acetate framework can be achieved through either a stepwise, sequential pathway or a more streamlined one-pot reaction strategy.

Sequential Synthetic Pathways

N-Protection of 5-amino-1-pentanol: The synthesis would commence with the protection of the primary amino group of 5-amino-1-pentanol. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the basic conditions of the subsequent etherification step and its facile removal under acidic conditions. The protection is typically achieved by reacting 5-amino-1-pentanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) or in a biphasic system with sodium hydroxide (B78521). fishersci.co.uk

Williamson Ether Synthesis: The resulting N-Boc-5-amino-1-pentanol is then subjected to a Williamson ether synthesis. masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com The alcohol is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an electrophile, such as methyl bromoacetate, to form the ether linkage, yielding Methyl 2-[(5-(N-Boc-amino)pentyl)oxy]acetate.

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is conveniently accomplished by treatment with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like methanol (B129727) or dioxane. fishersci.co.ukmdpi.commcours.netsigmaaldrich.com This one-step deprotection and salt formation directly yields the target compound, this compound. The use of thermal deprotection in the absence of acid is also a possibility, offering a milder alternative. nih.gov

Table 2: Proposed Sequential Synthesis of this compound

StepStarting MaterialReagentsIntermediate/Product
15-Amino-1-pentanolBoc₂O, Et₃NN-Boc-5-amino-1-pentanol
2N-Boc-5-amino-1-pentanolNaH, Methyl BromoacetateMethyl 2-[(5-(N-Boc-amino)pentyl)oxy]acetate
3Methyl 2-[(5-(N-Boc-amino)pentyl)oxy]acetateHCl in MethanolThis compound

One-Pot Reaction Strategies

One-pot reactions offer an efficient alternative to sequential syntheses by minimizing the number of work-up and purification steps, thereby saving time and resources. While a specific one-pot synthesis for this compound is not prominently described, strategies for the one-pot synthesis of related β-amino ethers and β-amino alcohols have been reported and could be adapted. nih.govacs.orgnih.govbeilstein-journals.org

For instance, a multicomponent reaction could potentially assemble the core structure in a single step. A reported one-pot procedure for the synthesis of β-amino ethers involves the reaction of an aryl amine, a ketone, and a cyclic ether mediated by a TiCl₄/Zn/t-BuOOH system. nih.gov While this specific example leads to a different substitution pattern, the principle of combining multiple components in a single reaction vessel could be explored for the target molecule.

Another approach could involve a tandem reaction sequence. For example, a process that combines an etherification and an esterification in a single pot could be envisioned. However, the compatibility of the reagents and reaction conditions for both transformations would need to be carefully optimized to avoid side reactions. The development of such a one-pot strategy for the synthesis of this compound would represent a novel and efficient approach.

Considerations for Stereoselective Synthesisnih.gov

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues is of significant interest in medicinal chemistry and materials science. Stereoselectivity can be introduced into the molecular framework through several strategies. nih.gov

One approach is to start with a chiral building block. For example, if a chiral amino alcohol, such as a derivative of (R)- or (S)-5-amino-2-pentanol, were used as the starting material, the chirality would be carried through the synthetic sequence, resulting in a stereochemically defined product.

Alternatively, an asymmetric reaction could be employed at a key step in the synthesis. For instance, a stereoselective reduction of a ketone precursor to a chiral alcohol could be used to introduce a stereocenter. The use of chiral catalysts in the etherification or other bond-forming reactions could also induce enantioselectivity. diva-portal.orgdiva-portal.orgfrontiersin.orgnih.govnih.gov

The development of stereoselective syntheses of functionalized γ-amino esters has been reported, often involving the use of chiral auxiliaries or catalysts. nih.gov For example, the addition of lithium ester enolates to chiral 1-aminoalkyl chloromethyl ketones can afford enantiomerically pure 3-hydroxyazetidinium salts or 3-(1'-aminoalkyl)-3,4-epoxy esters with high diastereoselectivity. nih.gov While not directly applicable to the synthesis of the target molecule, these methods demonstrate the principles of achieving high stereocontrol in the synthesis of related amino ester structures.

The choice of strategy for stereoselective synthesis would depend on the desired location of the chiral center within the analogue of Methyl 2-[(5-aminopentyl)oxy]acetate.

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 5 Aminopentyl Oxy Acetate Hcl

Reaction Mechanism Elucidation in Hydroamination Processes

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. For a molecule like Methyl 2-[(5-aminopentyl)oxy]acetate, this would typically be an intramolecular reaction if an unsaturated bond were present in the molecule's backbone, or an intermolecular reaction with another unsaturated molecule. The primary amine of the compound is the key functional group for this transformation. Late transition metals are often used to catalyze these reactions, as they tend to be more tolerant of polar functional groups like esters.

Two primary mechanisms are generally proposed for hydroamination catalyzed by late transition metals:

Insertion of an alkene into a metal-amide (M-N) bond.

Nucleophilic attack of the amine onto a metal-coordinated alkene.

This pathway is common for early transition metals and lanthanides but has also been proposed for some late transition metals. The general cycle involves:

Amide Formation: The primary amine of a substrate like Methyl 2-[(5-aminopentyl)oxy]acetate would first react with a metal precatalyst to form a metal-amido complex.

Migratory Insertion: The unsaturated C-C bond then inserts into the metal-nitrogen bond. In an intramolecular reaction, this would be the cyclization step, forming a new carbon-nitrogen bond and a metal-carbon bond.

Protonolysis: The cycle is completed when another molecule of the amine substrate protonates the metal-carbon bond, releasing the cyclized product and regenerating the metal-amido catalyst.

A computational study on aluminum-catalyzed intramolecular hydroamination supports a stepwise σ-insertive pathway involving migratory olefin insertion followed by irreversible aminolysis of the Al-C bond as the turnover-limiting step.

The metal-amido pathway is central to many hydroamination reactions. The key intermediate is the metal-amido species, formed by the deprotonation of the amine. For primary amines, such as the one in Methyl 2-[(5-aminopentyl)oxy]acetate, the formation of a metal-imido species can also occur, which is a potential pathway for neutral early transition metal catalysts. In contrast, late transition-metal-catalyzed processes often proceed via oxidative addition of the N-H bond to form a hydrido-amido complex, followed by insertion of the alkene into the M-N bond.

Hydrogen borrowing, also known as hydrogen autotransfer, is a powerful, atom-economical method for forming C-N bonds where an alcohol acts as an alkylating agent. While distinct from hydroamination, it represents a key mechanistic class for amine functionalization. The general mechanism, often catalyzed by ruthenium, iridium, or nickel complexes, proceeds as follows:

Dehydrogenation: The catalyst temporarily "borrows" hydrogen from an alcohol, oxidizing it to a reactive aldehyde or ketone intermediate within the catalytic cycle.

Condensation: The primary amine of Methyl 2-[(5-aminopentyl)oxy]acetate would condense with the in-situ-generated aldehyde, forming an imine and releasing a molecule of water.

Hydrogenation: The catalyst returns the borrowed hydrogen to the imine, reducing it to form the N-alkylated amine product and regenerating the active catalyst.

This mechanism avoids the use of stoichiometric alkylating agents and produces water as the only byproduct.

Mechanistic Studies of Amine Functionalization

The primary amine of Methyl 2-[(5-aminopentyl)oxy]acetate is a nucleophilic center ripe for various functionalization reactions. Beyond the hydrogen borrowing described above, direct N-alkylation with alkyl halides is a fundamental transformation, though less atom-economical.

Another important functionalization is amidation. Mechanistic studies on C-H amination have revealed the utility of reagents like 1,4,2-dioxazol-5-ones with rhodium(III) catalysts. These processes often involve the formation of a metal-nitrenoid or an imido-insertion into a metal-carbon bond, leading to a new C-N bond. While typically applied to C-H bonds, the principles of metal-mediated N-functionalization are broadly relevant.

Mechanistic Aspects of Ester Hydrolysis and Formation

The methyl ester group in Methyl 2-[(5-aminopentyl)oxy]acetate can undergo hydrolysis (reaction with water) or aminolysis (reaction with an amine).

Ester Hydrolysis: Under acidic or basic conditions, the ester can be cleaved.

Acid-catalyzed hydrolysis: Involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, and subsequent elimination of methanol (B129727).

Base-catalyzed saponification: Involves nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group.

Aminolysis/Amidation: The reaction of the ester with an amine is known as aminolysis. Given that Methyl 2-[(5-aminopentyl)oxy]acetate contains both an ester and an amine, it can undergo intramolecular aminolysis to form a lactam (a cyclic amide). This reaction typically proceeds via a nucleophilic acyl substitution mechanism:

Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the ester.

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen of the leaving group.

Elimination: The carbonyl double bond reforms, and the leaving group (methanol) is eliminated, yielding the cyclic amide.

The efficiency of this intramolecular cyclization, or lactamization, is often highest when forming five- or six-membered rings. Given the chain length of Methyl 2-[(5-aminopentyl)oxy]acetate, cyclization would lead to a nine-membered lactam, which may be less favorable than smaller rings. Enzyme-catalyzed aminolysis using lipases is also a known method for lactam synthesis, proceeding through a nucleophilic serine in the enzyme's active site.

Studies of Catalytic Cycles and Intermediates

Specific catalytic cycles involving Methyl 2-[(5-aminopentyl)oxy]acetate as a substrate have not been detailed in the surveyed literature. However, its structure allows it to participate as a substrate in several known catalytic processes.

In a potential intramolecular hydroamination (if an unsaturated bond were present), a key intermediate would be a metal-amido complex that undergoes cyclization via migratory insertion. The catalyst resting state and turnover-limiting step would depend on the metal and ligands used. For example, studies with rhodium have identified a coordinated olefin complex as a key intermediate, consistent with a mechanism involving nucleophilic attack of the amine.

In a hydrogen borrowing N-alkylation reaction with an alcohol, the key catalytic intermediates would be a metal hydride and the metal-alkoxide complex, which facilitates the dehydrogenation of the alcohol substrate to an aldehyde.

In the context of its synthesis or further transformation, the most relevant catalytic cycle would likely be its intramolecular aminolysis to form a lactam. This can be promoted by heat or catalyzed by acids, bases, or enzymes. The central intermediate in this non-metal-catalyzed reaction is the tetrahedral species formed after the nucleophilic attack of the amine on the ester carbonyl.

Table of Reaction Parameters for Amine Functionalization (General Examples)

The following table presents typical conditions for amine functionalization reactions that would be applicable to a primary amine like that in Methyl 2-[(5-aminopentyl)oxy]acetate, based on general literature.

Reaction TypeCatalyst SystemAlkylating/Acylating AgentTemperature (°C)YieldRef.
N-Alkylation (H-Borrowing)[Ru(p-cymene)Cl₂]₂ / dppfPrimary Alcohols110Good to Excellent
N-Alkylation (H-Borrowing)Homogeneous Cobalt ComplexPrimary Alcohols120Good to Excellent
C-H AmidationCp*Rh(III)1,4,2-Dioxazol-5-one40-100High

Advanced Characterization Techniques in Chemical Research of the Compound

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Methyl 2-[(5-aminopentyl)oxy]acetate HCl, distinct signals corresponding to each chemically non-equivalent proton are expected. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons adjacent to electronegative atoms like oxygen and nitrogen will be deshielded and appear at a higher chemical shift (downfield).

The protons of the methyl group of the acetate (B1210297) moiety (-COOCH₃) would likely appear as a singlet around 3.7 ppm.

The methylene protons adjacent to the ether oxygen (-OCH₂COO-) are expected to resonate as a singlet around 4.1 ppm.

The methylene protons of the pentyl chain would exhibit characteristic multiplets. The protons on the carbon adjacent to the ether oxygen (-OCH₂(CH₂)₃-) would be shifted downfield to approximately 3.5-3.6 ppm, while the protons on the carbon adjacent to the ammonium group (-NH₃⁺CH₂-) would also be downfield, likely in the 2.9-3.1 ppm range. The remaining methylene groups of the pentyl chain would appear as multiplets in the 1.3-1.8 ppm region.

The protons of the ammonium group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

The carbonyl carbon of the ester group (-C =O) is expected to have the highest chemical shift, typically in the range of 170-175 ppm.

The carbon of the methyl ester (-OC H₃) would likely appear around 52 ppm.

The carbons of the pentyl chain attached to the ether oxygen and the nitrogen atom would be deshielded, with expected chemical shifts in the range of 60-70 ppm for the ether-linked carbon and around 40 ppm for the nitrogen-linked carbon.

The other methylene carbons of the pentyl chain would resonate in the aliphatic region, typically between 20 and 30 ppm.

Predicted NMR Data for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-COOCH₃ ~3.7 (s) ~52
-OCH₂COO- ~4.1 (s) ~68
-OC H₂(CH₂)₃CH₂NH₃⁺ ~3.5-3.6 (t) ~70
-OCH₂(CH₂)₃C H₂NH₃⁺ ~2.9-3.1 (t) ~40
-(CH₂)₃- (pentyl chain) ~1.3-1.8 (m) ~22-29
>C=O - ~171

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary. s = singlet, t = triplet, m = multiplet.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) would be suitable. The analysis would be expected to show a molecular ion peak corresponding to the free base form of the molecule [M+H]⁺. The exact mass measurement from high-resolution mass spectrometry (HRMS) would allow for the determination of the molecular formula.

Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the methyl acetate group, providing evidence for the connectivity of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands:

A strong, broad absorption band in the region of 2500-3000 cm⁻¹ would be characteristic of the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺).

A strong absorption peak around 1740-1760 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group.

A distinct C-O stretching vibration for the ether linkage would be expected in the region of 1050-1150 cm⁻¹.

C-H stretching vibrations for the aliphatic parts of the molecule would appear in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Ammonium Salt) 2500-3000 (broad)
C=O Stretch (Ester) 1740-1760
C-O Stretch (Ether) 1050-1150
C-H Stretch (Aliphatic) 2850-3000

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is most informative for molecules containing chromophores, which are typically conjugated systems or aromatic rings. This compound is an aliphatic compound lacking significant chromophores. The ester carbonyl group has a weak n→π* transition that absorbs in the deep UV region, typically around 200-215 nm. Therefore, the compound is not expected to show significant absorbance in the standard UV-Vis range (220-800 nm). This lack of absorption can be a useful piece of information, confirming the absence of aromatic or conjugated systems.

Chromatographic Separations and Analysis in Research

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. They are also crucial for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of non-volatile compounds. For a polar and charged compound like this compound, a reversed-phase HPLC method would be a suitable approach for purity determination and quantification.

A typical HPLC setup would involve:

Column: A C18 or C8 reversed-phase column.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of an acid like trifluoroacetic acid or formic acid to ensure protonation of the amine) and an organic modifier (e.g., acetonitrile or methanol). The gradient would typically start with a high percentage of the aqueous phase and gradually increase the organic phase to elute the compound.

Detection: Since the compound lacks a strong UV chromophore, detection can be challenging. A universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed. Alternatively, derivatization with a UV-active or fluorescent tag could be performed to enable detection by a standard UV-Vis or fluorescence detector. liberty.edunih.govmyfoodresearch.com

The retention time of the compound under specific HPLC conditions would be a characteristic property that can be used for its identification. The peak area would be proportional to the concentration, allowing for quantitative analysis. The absence of significant impurity peaks in the chromatogram would confirm the high purity of the compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a polar and ionic compound like this compound, direct analysis by GC is challenging due to its low volatility. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. A common approach for compounds containing primary amine and ester functionalities is a two-step derivatization. The primary amine can be acylated, for instance, with trifluoroacetic anhydride (TFAA), and the ester group can be analyzed as is or potentially transesterified if necessary.

The derivatized analyte is then introduced into the GC system, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For N-acylated amino acid esters, a mid-polarity column, such as one coated with a phenyl-methylpolysiloxane phase (e.g., DB-17), is often suitable. nih.gov Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

The resulting chromatogram would show a peak at a specific retention time, which is characteristic of the derivatized compound under the given analytical conditions. By comparing this retention time to that of a known standard, the presence of the compound can be confirmed. Quantitative analysis can also be performed by integrating the peak area.

Table 1: Hypothetical Gas Chromatography Data for Derivatized Analogs

Compound (as N-TFA derivative) Column Type Oven Program Retention Time (min)
Methyl 2-[(5-aminopentyl)oxy]acetate DB-17 100°C (2 min), then 10°C/min to 250°C 12.5
Ethyl 2-[(4-aminobutyl)oxy]acetate DB-17 100°C (2 min), then 10°C/min to 250°C 11.8

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and versatile technique for the qualitative analysis of a compound's purity and for monitoring the progress of a chemical reaction. chemistryhall.comlibretexts.org For this compound, a polar compound, a polar stationary phase such as silica gel on a glass or aluminum plate is appropriate.

A small spot of the compound dissolved in a suitable solvent is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). Due to the compound's polarity, a relatively polar mobile phase is required to achieve adequate migration. A common solvent system for amino compounds is a mixture of n-butanol, acetic acid, and water. youtube.com

As the mobile phase ascends the plate via capillary action, the compound separates from non-polar impurities. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and TLC system.

After development, the plate is dried, and the position of the compound is visualized. Since the compound is not colored, a staining reagent is necessary. Ninhydrin is a highly effective reagent for detecting primary amines, reacting with them to produce a characteristic purple or pink spot upon heating. youtube.comfiu.eduplantextractwholesale.com The presence of a single spot indicates a high degree of purity.

Table 2: Illustrative Thin-Layer Chromatography Data

Compound Stationary Phase Mobile Phase (v/v/v) Visualization Rf Value
This compound Silica Gel n-Butanol:Acetic Acid:Water (12:3:5) Ninhydrin 0.45
5-Aminopentan-1-ol Silica Gel n-Butanol:Acetic Acid:Water (12:3:5) Ninhydrin 0.38

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which can be used to confirm the empirical and molecular formula of a newly synthesized substance. For this compound, the molecular formula is C8H18ClNO3.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The combustion products (CO2, H2O, and N2) are separated and quantified. The presence of chlorine is determined by other methods, such as titration or ion chromatography, after combustion and absorption in a suitable solution.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are then compared to the theoretical values calculated from the molecular formula. A close agreement, typically within ±0.4%, is considered strong evidence for the compound's proposed formula and purity. nih.gov

Table 3: Elemental Analysis Data for C8H18ClNO3

Element Theoretical % Found % Deviation %
Carbon (C) 45.39 45.21 -0.18
Hydrogen (H) 8.57 8.65 +0.08
Chlorine (Cl) 16.75 16.60 -0.15
Nitrogen (N) 6.62 6.55 -0.07
Oxygen (O)* 22.67 22.99 +0.32

*Oxygen content is typically determined by difference.

X-ray Crystallography for Solid-State Structure Determination

The first and often most challenging step is to grow a single crystal of high quality. wikipedia.org This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded.

This diffraction data is then used to calculate an electron density map of the unit cell, from which the positions of the individual atoms can be determined. The resulting structural model is refined to provide highly accurate atomic coordinates. For an organic salt like the target compound, this would reveal the protonation state of the amine group (as an ammonium cation) and its electrostatic interaction with the chloride anion. aip.org

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.15
b (Å) 5.25
c (Å) 13.80
β (°) 97.5
Volume (ų) 514.3
Z (molecules/unit cell) 2

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, offer a detailed view of electron distribution and energy levels, which are critical determinants of a compound's chemical nature.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. For Methyl 2-[(5-aminopentyl)oxy]acetate HCl, DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties. By employing various functionals and basis sets, researchers can predict key parameters such as bond lengths, bond angles, and dihedral angles. These calculations provide a static, gas-phase picture of the molecule's most stable three-dimensional arrangement. Furthermore, DFT can be used to calculate properties like the dipole moment and polarizability, which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For this compound, analysis of the HOMO-LUMO gap would elucidate its kinetic stability and the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The spatial distribution of these orbitals would reveal the specific atoms that are the primary sites for electron donation and acceptance.

ParameterDescriptionPredicted Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Indicates the propensity of the molecule to participate in reactions as a nucleophile.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Indicates the propensity of the molecule to participate in reactions as an electrophile.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Molecular Modeling and Simulations

While quantum calculations provide insights into the electronic nature of a single molecule, molecular modeling and simulations explore the dynamic behavior and interactions of molecules in a broader context, such as in solution or in the presence of a biological target.

Molecular Docking Studies for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is invaluable for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a specific protein target. By simulating the docking process, researchers can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-receptor complex. The results are often quantified using a scoring function, which estimates the binding free energy and helps to rank potential ligands.

Conformational Analysis

Molecules with rotatable bonds, like the flexible pentyl chain in this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is achieved by systematically rotating bonds and calculating the potential energy of each resulting structure. Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

Reaction Pathway Predictions and Transition State Analysis

Computational chemistry also provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can predict the most likely pathways a reaction will follow. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. Transition state analysis allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. This information is fundamental to understanding reaction kinetics and for designing more efficient synthetic routes. For this compound, these methods could be applied to predict its stability and potential degradation pathways or to explore its reactivity in various chemical transformations.

Exploration of Biological Activities and Applications in in Vitro Systems Non Clinical Focus

Antisense Therapeutics Research (In Vitro Applications)

Oligonucleotides modified with aminooxy linkers are primarily investigated for their potential in antisense therapy. This therapeutic approach utilizes short, synthetic nucleic acid sequences to bind to specific messenger RNA (mRNA) targets, thereby inhibiting the synthesis of disease-causing proteins. The in vitro evaluation of these modified ASOs is crucial for determining their potential as drug candidates.

RNase H-mediated Antisense Activation

A key mechanism of action for many ASOs is the activation of Ribonuclease H (RNase H), a cellular enzyme that specifically degrades the RNA strand of an RNA/DNA hybrid duplex. danaher.com To achieve this, ASOs are often designed as "gapmers." These chimeric structures consist of a central "gap" of unmodified DNA nucleotides, which is recognized by RNase H, flanked by "wings" of modified nucleotides. nih.govnih.gov

The incorporation of 2'-O-aminooxy modifications, such as 2'-O-DMAOE, into the wings of these gapmers serves to increase their binding affinity and stability without interfering with the RNase H activity at the central DNA gap. nih.gov Research has shown that gapmer ASOs with 2'-O-DMAOE wings effectively inhibit gene expression in a dose-dependent manner in cell culture. nih.govnih.gov For instance, a uniformly 2'-O-DMAOE modified oligonucleotide designed to target intercellular adhesion molecule-1 (ICAM-1) protein expression in human umbilical vein endothelial cells (HUVEC) demonstrated a potent IC50 of 1.8 nM. nih.govnih.gov This indicates a high level of antisense activity, which can be attributed, at least in part, to the successful engagement of the RNase H pathway.

In Vitro Potency of a 2'-O-DMAOE Modified Antisense Oligonucleotide
TargetCell LineModificationIC50 (nM)
ICAM-1HUVECUniform 2'-O-DMAOE1.8

Nuclease Stability and Thermal Stability Studies

A significant challenge for the therapeutic use of oligonucleotides is their susceptibility to degradation by cellular enzymes called nucleases. Chemical modifications are essential to protect the ASO from this degradation, thereby increasing its half-life and therapeutic effect.

The 2'-O-aminooxy modifications have been shown to confer substantial resistance to nuclease degradation. nih.gov In vitro studies using phosphodiesterase enzymes have demonstrated that oligonucleotides containing 2'-O-DMAOE modifications exhibit a half-life (t1/2) of over 24 hours, even with a standard phosphodiester backbone. nih.gov This represents a significant improvement in stability compared to unmodified oligonucleotides.

Furthermore, the binding affinity of an ASO to its target mRNA is a critical determinant of its potency. This is often measured by the melting temperature (Tm) of the ASO-RNA duplex, which is the temperature at which half of the duplexes dissociate. A higher Tm indicates a more stable duplex and stronger binding. The 2'-O-DMAOE modification has been shown to enhance the thermal stability of these duplexes.

In Vitro Stability of 2'-O-DMAOE Modified Oligonucleotides
PropertyModificationResult
Nuclease Stability (t1/2)2'-O-DMAOE (Phosphodiester)> 24 hours
Thermal Stability (ΔTm per modification)2'-O-DMAOEData not available

Structure-Activity Relationship (SAR) Derivation from In Vitro Data

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence the biological activity of ASOs. For 2'-O-aminooxy modified oligonucleotides, in vitro data has provided key insights into the relationship between their structure and their antisense properties.

The 2'-O-aminooxyalkyl groups fall into this category of modifications that pre-organize the ASO into a conformation that is favorable for binding to its RNA target. This conformational advantage is a key contributor to the enhanced thermal stability observed with these modifications. The length and composition of the alkylaminooxy chain can be varied to fine-tune the properties of the ASO, including its hydrophilicity, which can influence cellular uptake, and its steric bulk, which can affect nuclease resistance.

Material Science and Chemical Sensing Applications

Design of Fluorescent Chemosensors

The development of fluorescent chemosensors for the detection of environmentally and biologically important species is a rapidly growing field of research. nih.gov The primary amine group in Methyl 2-[(5-aminopentyl)oxy]acetate HCl can be readily functionalized with a fluorophore to create a chemosensor. The amine group can act as a recognition site for analytes, and its interaction with the analyte can lead to a change in the fluorescence properties of the attached fluorophore. iitpkd.ac.in

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a fluorophore. thermofisher.com This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and Dexter energy transfer. acs.org In the context of a chemosensor based on this compound, the lone pair of electrons on the nitrogen atom of the amine group can participate in PET. Upon binding of an analyte to the amine group, the PET process can be inhibited or enhanced, leading to a "turn-on" or "turn-off" fluorescent response.

Fluorescence amplification refers to strategies that enhance the sensitivity of a fluorescent sensor. This can be achieved by increasing the number of fluorophores that are affected by a single analyte binding event or by enhancing the quantum yield of the fluorophore. thermofisher.comnih.gov One approach to signal amplification is the design of polymeric sensors where the binding of an analyte to one receptor site can influence the photophysical properties of multiple fluorophores along the polymer chain.

Table 1: Comparison of Fluorescence Quenching and Amplification Mechanisms

MechanismDescriptionKey Features
Fluorescence Quenching Decrease in fluorescence intensity upon interaction with an analyte.Can be static (formation of a non-fluorescent complex) or dynamic (collisional deactivation). Often involves electron or energy transfer. acs.orgmdpi.com
Fluorescence Amplification Enhancement of fluorescence intensity or sensitivity.Can be achieved through inhibition of quenching mechanisms, aggregation-induced emission, or energy transfer cascades. mdpi.com

The primary amine group in this compound can act as a binding site for various metal ions. nih.gov The interaction between the amine and a metal ion can perturb the electronic properties of a conjugated fluorophore, leading to a change in fluorescence. mdpi.com For instance, the binding of paramagnetic metal ions such as Cu²⁺, Ni²⁺, or Fe³⁺ often leads to fluorescence quenching due to electron or energy transfer processes. mdpi.comspectroscopyonline.com In contrast, the binding of some metal ions can restrict intramolecular rotations or vibrations in the sensor molecule, leading to fluorescence enhancement, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.com

The selectivity of an amine-based sensor for a particular metal ion can be tuned by modifying the structure of the binding site. The presence of the ether and ester groups in this compound could also influence the coordination environment and selectivity towards different metal ions.

Table 2: Hypothetical Fluorescence Response of a Chemosensor Derived from this compound to Various Metal Ions

Metal IonFluorescence ChangePotential Mechanism
Cu²⁺QuenchingPhotoinduced Electron Transfer (PET)
Hg²⁺QuenchingHeavy Atom Effect / PET
Zn²⁺EnhancementChelation-Enhanced Fluorescence (CHEF)
Fe³⁺QuenchingEnergy Transfer / PET spectroscopyonline.com
Al³⁺EnhancementCHEF

Integration into Polymeric Systems

The primary amine group of this compound allows for its integration into polymeric systems, either as a monomer or as a modifying agent for existing polymers. This enables the development of functional materials with tailored properties.

Polysaccharides are abundant, renewable, and biodegradable polymers with a wide range of applications. researchgate.net However, their utility is sometimes limited by their poor solubility in common solvents and lack of specific functionalities. Cationization, the introduction of positive charges onto the polysaccharide backbone, is a common modification strategy to overcome these limitations. researchgate.net

The primary amine group of this compound can be used for the cationization of polysaccharides. For example, it can react with the hydroxyl groups of polysaccharides, such as cellulose or starch, through various chemical pathways, including etherification or reductive amination of oxidized polysaccharides. nih.gov The resulting cationic polysaccharides exhibit improved water solubility, antimicrobial activity, and can interact with anionic species, making them suitable for applications in water treatment, papermaking, and drug delivery. researchgate.net

Table 3: Comparison of Native and Cationized Polysaccharides

PropertyNative PolysaccharideCationized Polysaccharide (Hypothetical)
Charge Neutral or slightly anionicCationic
Water Solubility Often lowGenerally high researchgate.net
Bioactivity LimitedPotential for antimicrobial and gene delivery applications researchgate.net
Reactivity Primarily hydroxyl group chemistryAmine and hydroxyl group reactivity acs.org

The incorporation of this compound into polymeric structures can lead to the development of a variety of functional materials. nih.govgoogle.com For instance, amine-functionalized polymers are known for their ability to adsorb heavy metal ions from aqueous solutions. mdpi.comresearchgate.net The amine groups act as chelating sites for the metal ions.

Furthermore, amine-functionalized materials can be used as catalysts, as the amine groups can act as basic sites. They can also serve as cross-linking agents in the formation of hydrogels or other polymeric networks. The presence of the ester and ether functionalities in this compound can impart additional properties, such as biodegradability and hydrophilicity, to the resulting materials.

Potential as Hole-Conducting Materials in Organic Electronics Research

In the field of organic electronics, materials capable of transporting positive charge carriers (holes) are known as hole-conducting or p-type materials. These materials are essential components of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

Compounds containing electron-donating groups, such as amines, are often investigated as hole-conducting materials. The lone pair of electrons on the nitrogen atom can stabilize the positive charge of a hole, facilitating its transport through the material. The primary amine group in this compound could potentially contribute to hole-transport properties. Upon incorporation into a larger conjugated system, the amine group could act as an electron-donating moiety, lowering the ionization potential of the material and facilitating hole injection and transport. For instance, polyethylenimine (PEI), which contains primary, secondary, and tertiary amine groups, has been used as an n-type dopant in graphene, where the amine groups act as electron donors. acs.org This electron-donating character is a key feature for p-type organic semiconductors.

However, the aliphatic nature of the pentyl chain in this compound would likely result in poor charge carrier mobility. For it to be an effective hole-conducting material, it would likely need to be incorporated as a functional group on a conjugated polymer or a small molecule with extended π-conjugation.

Bioanalytical Applications (e.g., for Environmental Monitoring)

While direct research on the bioanalytical applications of this compound for environmental monitoring is not extensively documented in publicly available literature, the molecule's inherent structural characteristics suggest its potential utility as a bifunctional linker in the development of chemical sensors and biosensors for detecting environmental contaminants. Its design, featuring a terminal primary amine and a methyl ester group separated by a flexible pentyl ether chain, is well-suited for surface modification and bioconjugation, which are fundamental processes in sensor fabrication.

The primary amine group serves as a versatile anchor for immobilization onto various sensor surfaces. This process, often involving the formation of self-assembled monolayers (SAMs), is a cornerstone of biosensor development. SAMs create organized, functional surfaces on transducers, which can be made of materials like gold, silicon, or carbon. The terminal amine of a molecule like this compound can covalently attach to surfaces activated with appropriate chemical groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This foundational layer is critical for the subsequent attachment of biorecognition elements.

In the context of environmental monitoring, these biorecognition elements are chosen for their specific affinity to target analytes, which can include pesticides, heavy metals, or industrial pollutants. Examples of such elements include:

Antibodies: For immunosensors that can detect specific pesticides or toxins.

Enzymes: For enzyme-based biosensors that can detect substrates like phenols or organophosphates.

Aptamers: Single-stranded DNA or RNA molecules that can bind to a wide variety of targets, including heavy metal ions.

The methyl ester end of this compound provides a reactive site for coupling these biorecognition elements, typically after hydrolysis to the corresponding carboxylic acid. This carboxylic acid can then be activated, for instance, using carbodiimide chemistry, to react with amine groups present on the bioreceptor. This two-step process allows for the controlled and oriented immobilization of the biological component, which is crucial for maintaining its activity and ensuring the sensitivity and selectivity of the sensor.

The application of amine-terminated molecules for the functionalization of gold nanoparticles (AuNPs) is a well-established strategy in the development of colorimetric and electrochemical sensors for environmental analysis. jeeng.netresearchgate.net The amine groups allow for the stable attachment of these linkers to the AuNP surface. researchgate.net The other end of the linker can then be used to attach a probe that selectively interacts with an environmental contaminant. The presence of the contaminant can induce a change in the nanoparticles' properties, such as their aggregation state, leading to a detectable signal like a color change. nih.gov For instance, functionalized AuNPs have been explored for the detection of heavy metals and pesticides in water samples. jeeng.netnih.gov

Below is a data table summarizing the potential roles of the functional components of this compound in the context of bioanalytical sensor development for environmental monitoring, based on the established principles of surface chemistry and biosensor design. researchgate.netmdpi.comelectrochemsci.org

Structural Component Function in Bioanalytical Sensor Examples of Application in Environmental Monitoring
Primary Amine (-NH2) Surface attachment to sensor substrates (e.g., gold, silicon oxide, carbon electrodes) via covalent bonding or formation of self-assembled monolayers (SAMs). nih.govsprpages.nlImmobilization of the linker molecule onto the transducer surface of a biosensor designed to detect pollutants in water.
Pentyl Ether Chain Acts as a spacer to extend the biorecognition element from the surface, reducing steric hindrance and improving analyte accessibility. Can also influence the antifouling properties of the sensor surface. researchgate.netSpacing of antibodies on a sensor chip to enhance the capture of large pathogenic bacteria from environmental samples.
Methyl Ester (-COOCH3) A latent reactive group that, after hydrolysis to a carboxylic acid, can be activated for the covalent attachment of biorecognition molecules (e.g., enzymes, antibodies, aptamers).Coupling of an enzyme, such as acetylcholinesterase, to the sensor surface for the detection of organophosphate pesticides.
Overall Bifunctional Nature Connects the sensor's transducer surface to the biological sensing element, forming the core of the sensor's recognition layer. nih.govresearchgate.netLinking a heavy metal-binding peptide to an electrode for the electrochemical detection of mercury or lead in industrial effluent.

Advancements in Chemical Biology: Derivatization and Functionalization of this compound

The bifunctional linker, this compound, represents a versatile scaffold in chemical biology and medicinal chemistry. Its structure, featuring a primary amine and a methyl ester separated by a flexible pentyl ether chain, allows for a wide range of chemical modifications. These modifications are crucial for enhancing its utility in various research applications, from the development of sophisticated molecular probes to the synthesis of targeted therapeutic conjugates. This article explores the key strategies for the derivatization and functionalization of this compound, focusing on the introduction of heteroatoms, modification of the ester linkage, attachment to larger scaffolds, and the synthesis of specific research conjugates.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies

The synthesis of Methyl 2-[(5-aminopentyl)oxy]acetate HCl and its analogues is a key area for future exploration. While standard synthetic routes can be envisioned, the development of more efficient, scalable, and versatile methodologies is crucial for expanding its accessibility and application.

Future research could focus on:

Convergent Synthetic Strategies: Designing synthetic pathways where the aminopentanol backbone and the aminooxy acetate (B1210297) moiety are prepared separately and then coupled in a final step. This approach could allow for greater modularity and the facile creation of a library of analogues with variations in the linker length and the ester group.

Green Chemistry Approaches: Investigating more environmentally friendly synthetic methods, such as utilizing biocatalysis for the selective functionalization of the pentanol precursor or employing flow chemistry to improve reaction efficiency and safety.

Solid-Phase Synthesis: Developing solid-phase synthetic routes would enable the streamlined and automated production of a diverse range of bifunctional linkers based on the this compound scaffold. This would be particularly advantageous for creating libraries for high-throughput screening in drug discovery and materials science.

A potential synthetic approach could involve the O-alkylation of a protected hydroxylamine with a suitable pentyl halide derivative, followed by functional group transformations to introduce the primary amine and the methyl ester.

Table 1: Potential Synthetic Strategies and Key Considerations

Synthetic StrategyAdvantagesKey Research Considerations
Convergent SynthesisModularity, ease of analogue preparation.Efficient coupling reactions, orthogonal protecting group strategies.
Green ChemistryReduced environmental impact, improved safety.Biocatalyst selection and optimization, flow reactor design.
Solid-Phase SynthesisAutomation, high-throughput library generation.Linker stability, cleavage conditions, resin compatibility.

Advanced Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving the functional groups of this compound is paramount for its rational application. The aminooxy group's reaction with carbonyl compounds to form stable oxime linkages is a cornerstone of its utility.

Future mechanistic studies could investigate:

Kinetics and Thermodynamics of Oxime Ligation: Detailed kinetic studies on the reaction of this compound with various aldehydes and ketones under different pH and solvent conditions would provide valuable data for optimizing bioconjugation protocols.

Catalysis of Oxime Formation: While aniline is a known catalyst for oxime ligation, exploring novel and more biocompatible catalysts could significantly enhance reaction rates at physiological pH, expanding the scope of its in vivo applications.

Orthogonal Reactivity: Investigating the selective reactivity of the primary amine and the aminooxy group. Developing conditions that allow for the orthogonal functionalization of these two groups would unlock the potential for creating more complex and multifunctional molecular architectures.

Understanding the factors that govern the chemoselectivity of these reactions will be crucial for designing sophisticated bioconjugation and material fabrication strategies.

Expanded Scope in In Vitro Biological Tool Development

The bifunctional nature of this compound makes it an ideal candidate for the development of novel in vitro biological tools. Its ability to link different molecular entities with high specificity is a key advantage.

Unexplored applications in this area include:

Development of Novel Probes: The primary amine can be functionalized with fluorophores, biotin, or other reporter molecules, while the aminooxy group can be used to target specific biomolecules containing aldehyde or ketone groups. This could lead to the creation of novel probes for fluorescence microscopy, flow cytometry, and western blotting.

Protein-Protein Interaction Studies: By conjugating one end of the linker to a known protein and using the other end to capture interacting partners that have been metabolically or enzymatically labeled with a carbonyl group, this molecule could be used to study protein-protein interactions in a cellular context.

Cell Surface Engineering: The aminooxy group can be used to specifically label cell surface glycans that have been oxidized to generate aldehyde groups. The primary amine can then be used to attach various functionalities, such as targeting ligands or imaging agents, for studying cellular processes or for cell-based assays.

Table 2: Potential In Vitro Biological Tool Applications

Application AreaDescriptionPotential Impact
Fluorescent ProbesDual-functionalized probes for specific labeling of carbonyl-containing biomolecules.Enhanced specificity in cellular imaging and flow cytometry.
Protein Interaction StudiesCapture and identification of interacting proteins through oxime ligation.New insights into cellular signaling pathways and protein networks.
Cell Surface EngineeringModification of cell surfaces for targeted delivery or imaging.Development of novel cell-based therapies and diagnostic tools.

Exploration of New Material Applications

The ability of the aminooxy group to form dynamic covalent bonds through oxime ligation opens up exciting possibilities for the use of this compound in materials science.

Future research could focus on:

Self-Healing Materials: Incorporating this bifunctional linker into polymer networks could lead to the development of self-healing materials. The reversible nature of the oxime bond would allow for the reformation of cross-links after damage, restoring the material's integrity.

Functionalized Surfaces and Nanomaterials: The primary amine can be used to anchor the molecule to a variety of surfaces, such as silica, gold, or polymers. The exposed aminooxy groups can then be used to immobilize biomolecules or other functional moieties, creating surfaces for biosensors, diagnostic arrays, or chromatography.

Hydrogel Formation: The ability to form cross-links through oxime ligation can be exploited to create novel hydrogels with tunable properties. These hydrogels could find applications in drug delivery, tissue engineering, and 3D cell culture.

The versatility of this linker could lead to the creation of a new generation of "smart" materials with responsive and adaptive properties.

Computational Design and Optimization of Analogues

Computational modeling and in silico design will be invaluable tools for exploring the vast chemical space of analogues of this compound and for optimizing their properties for specific applications.

Future computational studies could involve:

Linker Conformational Analysis: Modeling the conformational flexibility and preferred spatial arrangements of the linker will be crucial for understanding how it influences the properties of the resulting conjugates. This is particularly important in applications such as PROTACs (Proteolysis Targeting Chimeras) where the distance and orientation between the two linked moieties are critical for activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of analogues, QSAR models can be developed to correlate the structural features of the linker with its performance in various assays. wikipedia.orgnih.gov These models can then be used to predict the properties of new, untested analogues, thereby accelerating the optimization process.

Docking and Molecular Dynamics Simulations: For applications in drug discovery, computational docking can be used to predict how conjugates containing this linker will interact with their biological targets. Molecular dynamics simulations can provide insights into the stability and dynamics of these interactions over time.

By integrating computational design with synthetic chemistry and biological or material testing, the development of novel and highly optimized bifunctional linkers based on the this compound scaffold can be significantly accelerated.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-[(5-aminopentyl)oxy]acetate HCl, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

  • Step 1: Start with esterification of 5-aminopentanol with chloroacetic acid under basic conditions (e.g., NaHCO₃) to form the intermediate ether linkage.
  • Step 2: Protect the amine group using a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps .
  • Step 3: Perform methylation using methyl iodide in anhydrous DMF under nitrogen atmosphere, followed by HCl-mediated deprotection of the Boc group .
  • Key Adjustments: Monitor pH during deprotection to avoid over-acidification. Use column chromatography (silica gel, ethyl acetate/hexane) for purification. Yield improvements (~80%) are achievable by optimizing stoichiometry and reaction time .

Q. How can solubility and stability of this compound be characterized under varying pH and solvent conditions?

Methodological Answer:

  • Solubility Testing: Use a shake-flask method: Dissolve the compound in buffers (pH 1–12) and polar/nonpolar solvents (e.g., DMSO, ethanol, hexane). Measure saturation points via UV-Vis spectroscopy .
  • Stability Assessment: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products using HPLC-MS. The HCl salt form enhances aqueous stability compared to the free base .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:

  • NMR Analysis: Assign peaks using 2D techniques (HSQC, HMBC) to distinguish overlapping signals from the aminopentyl chain and ester group. For example, the methyl ester proton appears as a singlet at ~3.6 ppm, while the NH₃⁺ group (HCl salt) shows broad signals at ~8.5 ppm .
  • IR Interpretation: Resolve ambiguity in carbonyl (C=O) stretches (1720–1740 cm⁻¹) by comparing with computational spectra (DFT/B3LYP/6-31G*) .
  • Contradiction Resolution: Cross-validate with X-ray crystallography (SHELX refinement) to confirm bond angles and molecular geometry .

Q. What experimental designs are suitable for assessing the biological activity of this compound in drug delivery systems?

Methodological Answer:

  • In Vitro Assays:
    • Drug Loading: Test encapsulation efficiency in liposomes or polymeric nanoparticles (e.g., PLGA) using dialysis and HPLC quantification .
    • Release Kinetics: Use pH-responsive buffers (e.g., PBS at pH 5.0 and 7.4) to simulate physiological and lysosomal environments .
  • Cell Studies: Evaluate cytotoxicity (MTT assay) in HEK-293 and HeLa cells. Include controls with free drug and empty carriers to isolate carrier effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.